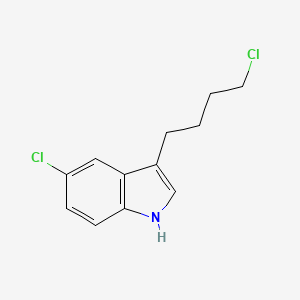phenylsilane CAS No. 189276-37-7](/img/structure/B15163526.png)
[(2-Iodophenoxy)methyl](dimethyl)phenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Iodophenoxy)methylphenylsilane is an organosilicon compound with the molecular formula C15H17IOSi It is characterized by the presence of an iodophenoxy group attached to a methyl-dimethylphenylsilane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodophenoxy)methylphenylsilane typically involves the reaction of 2-iodophenol with chloromethyl(dimethyl)phenylsilane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The general reaction scheme is as follows:
2-Iodophenol+Chloromethyl(dimethyl)phenylsilane→(2-Iodophenoxy)methylphenylsilane+HCl
Industrial Production Methods
Industrial production of (2-Iodophenoxy)methylphenylsilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
(2-Iodophenoxy)methylphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenylsilane moiety can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form the corresponding phenylsilane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxy derivatives.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include reduced phenylsilane derivatives.
科学研究应用
(2-Iodophenoxy)methylphenylsilane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: It is employed in the preparation of silicon-based materials with unique properties.
Medicinal Chemistry: The compound is investigated for its potential use in drug development and as a precursor for bioactive molecules.
Catalysis: It is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
作用机制
The mechanism of action of (2-Iodophenoxy)methylphenylsilane involves its interaction with various molecular targets and pathways. The iodophenoxy group can participate in electrophilic aromatic substitution reactions, while the phenylsilane moiety can undergo oxidation or reduction reactions. These interactions enable the compound to act as a versatile reagent in organic synthesis and catalysis.
相似化合物的比较
Similar Compounds
Phenylsilane: A simpler organosilicon compound with a phenyl group attached to a silicon atom.
Methylphenylsilane: Similar to phenylsilane but with an additional methyl group attached to the silicon atom.
Diphenylsilane: Contains two phenyl groups attached to the silicon atom.
Uniqueness
(2-Iodophenoxy)methylphenylsilane is unique due to the presence of the iodophenoxy group, which imparts distinct reactivity and properties compared to other organosilicon compounds. This uniqueness makes it valuable in specific synthetic applications and research areas.
属性
CAS 编号 |
189276-37-7 |
|---|---|
分子式 |
C15H17IOSi |
分子量 |
368.28 g/mol |
IUPAC 名称 |
(2-iodophenoxy)methyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C15H17IOSi/c1-18(2,13-8-4-3-5-9-13)12-17-15-11-7-6-10-14(15)16/h3-11H,12H2,1-2H3 |
InChI 键 |
VZLUIDAWMZJLIN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(COC1=CC=CC=C1I)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
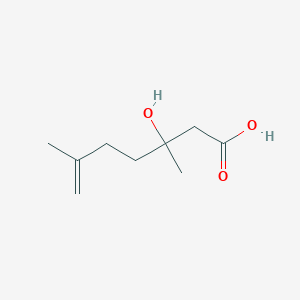
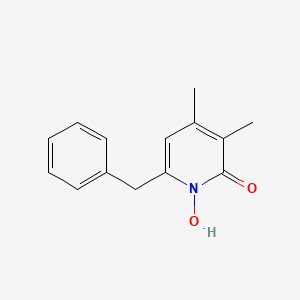
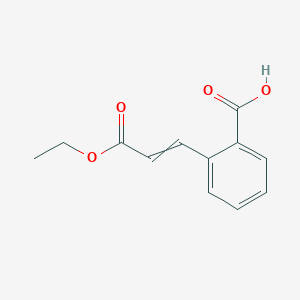
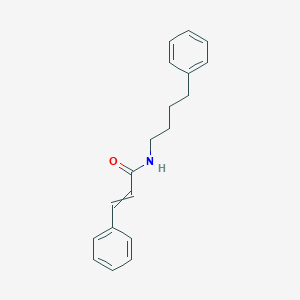
![3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15163477.png)

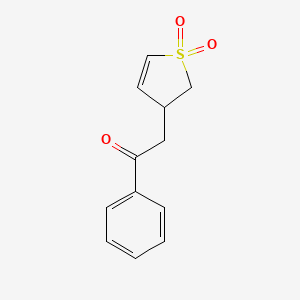
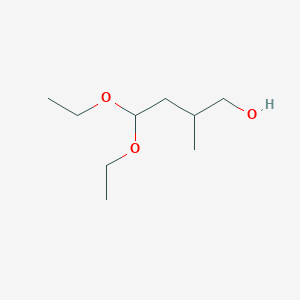
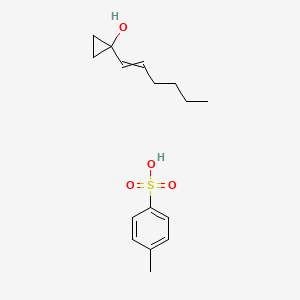
![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)
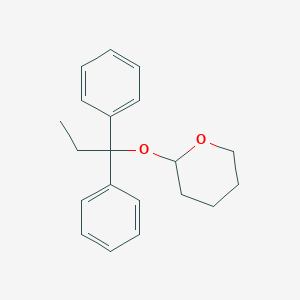
![1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one](/img/structure/B15163523.png)
